Methylarsonate(1-)
Description
Methylarsonate(1−) (MA(V)), also known as monomethylarsonate, is an organic arsenic compound formed during the metabolic methylation of inorganic arsenic in biological systems. It is a key intermediate in the biotransformation pathway of arsenic, where inorganic arsenate (As(V)) is sequentially reduced and methylated to produce methylated species such as MA(V) and dimethylarsinate (DMA(V)) . MA(V) is less toxic than inorganic arsenic (As(III) and As(V)) but more toxic than fully methylated species like arsenobetaine (AB) or trimethylarsine oxide (TMAO) . Structurally, MA(V) features a tetrahedral geometry with a methyl group bonded to an arsenic atom, which is further coordinated to three oxygen atoms . Its pKa values (pKa1 = 3.6) suggest moderate acidity, influencing its solubility and reactivity in aqueous environments .
MA(V) is commonly detected in environmental matrices (e.g., natural waters, soils) and biological samples (e.g., human urine), where it serves as a biomarker for arsenic exposure . Its presence in ecosystems is linked to microbial methylation processes, which play a critical role in arsenic biogeochemistry .
Properties
Molecular Formula |
CH4AsO3- |
|---|---|
Molecular Weight |
138.962 g/mol |
IUPAC Name |
hydroxy(methyl)arsinate |
InChI |
InChI=1S/CH5AsO3/c1-2(3,4)5/h1H3,(H2,3,4,5)/p-1 |
InChI Key |
QYPPRTNMGCREIM-UHFFFAOYSA-M |
SMILES |
C[As](=O)(O)[O-] |
Canonical SMILES |
C[As](=O)(O)[O-] |
Synonyms |
disodium methanearsonate methanearsonic acid methylarsonate methylarsonic acid methylarsonous acid monomethylarsonic acid monomethylarsonic acid, ammonium, iron (3+) salt monomethylarsonic acid, calcium salt (2:1) monomethylarsonic acid, dimercury (1+) salt monomethylarsonic acid, dipotassium salt monomethylarsonic acid, disodium salt monomethylarsonic acid, iron (2+) salt (3:2) monomethylarsonic acid, iron salt monomethylarsonic acid, monoammonium salt monomethylarsonic acid, monocalcium salt monomethylarsonic acid, monosodium salt monomethylarsonic acid, zinc salt monosodium methanearsonate MSMA sodium methanearsonate |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical and Structural Properties
Key Differences :
- Methylation Degree : MA(V) has one methyl group, DMA(V) has two, and TMAO has three, influencing their polarity and environmental mobility.
- Toxicity Hierarchy: Inorganic As(III) > As(V) > MA(III) > DMA(III) > MA(V) ≈ DMA(V) > TMAO > AB .
Key Findings :
- MA(V) and DMA(V) are more toxic than TMAO and AB due to their capacity to generate reactive oxygen species (ROS) during metabolic processes .
- In mice, inorganic arsenic compounds induce hepatic zinc-thionein at doses an order of magnitude lower than MA(V) or DMA(V), reflecting their higher toxicity .
Analytical Detection and Environmental Behavior
Key Insights :
- MA(V) and DMA(V) are efficiently detected via hydride generation-coupled ICP-MS, but arsenosugars can interfere due to partial hydride formation .
- In phytoplankton, As(V) uptake is 3–5× higher than MA(V), suggesting MA(V) has lower bioavailability in aquatic systems .
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